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hemoglobin Quong Sze - 137085-32-6

hemoglobin Quong Sze

Catalog Number: EVT-1520188
CAS Number: 137085-32-6
Molecular Formula: C9H8N2O
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Hemoglobin Quong Sze is a non-deletional subtype of alpha-thalassemia primarily identified in Southeast Asia and Southern China. It arises from a missense mutation at codon 125 of the HBA2 gene, leading to the substitution of leucine with proline in the α2-globin chain. This mutation results in an unstable hemoglobin variant that can cause severe clinical manifestations, particularly when combined with other genetic factors such as the Southeast Asian double alpha-globin gene deletion, which can lead to non-deletional Hemoglobin H disease, a more severe form of thalassemia than its deletional counterpart .

Source and Classification

Hemoglobin Quong Sze is classified under non-deletional alpha-thalassemia. Its genetic basis is linked to mutations in the HBA2 gene, specifically affecting the α2-globin chain. The prevalence of this variant is notably higher among Malaysian Chinese populations compared to other ethnic groups in Malaysia and Indonesia .

Synthesis Analysis

Methods

The synthesis of Hemoglobin Quong Sze involves molecular genetic techniques for identification and analysis. Polymerase chain reaction (PCR) is commonly used to amplify specific regions of the HBA2 gene where mutations are suspected. The amplification process typically includes:

  • Initial Denaturation: 96 °C for 15 minutes
  • Denaturation: 98 °C for 45 seconds
  • Annealing: 64 °C for 1 minute and 30 seconds
  • Extension: 72 °C for 2 minutes and 30 seconds
  • Final Extension: 72 °C for 5 minutes before cooling to 8 °C .

Technical Details

The PCR reaction may involve specific primers designed to target the mutation site at codon 125. Following amplification, sequencing is performed to confirm the presence of the mutation, which is crucial since Hemoglobin Quong Sze is undetectable by routine electrophoresis methods .

Molecular Structure Analysis

Structure

The molecular structure of Hemoglobin Quong Sze exhibits a substitution at position 125 of the α2-globin chain (HBA2), where leucine (CTG) is replaced by proline (CCG). This change leads to significant instability in the hemoglobin molecule, resulting in its rapid degradation within red blood cells .

Data

The instability of this variant contributes to its clinical significance, as it can lead to hemolytic anemia due to intracellular aggregates formed by the unstable α-globin chains .

Chemical Reactions Analysis

Reactions

Hemoglobin Quong Sze undergoes several biochemical reactions typical of hemoglobin variants, including:

  • Degradation: Due to its instability, Hemoglobin Quong Sze is more prone to degradation compared to normal hemoglobins.
  • Aggregation: The formation of aggregates can lead to membrane damage in erythrocytes, contributing to hemolysis .

Technical Details

Clinical manifestations often include severe microcytic anemia and elevated levels of other hemoglobins such as Hemoglobin H and Barts due to ineffective erythropoiesis and increased hemolysis .

Mechanism of Action

Process

The mechanism behind Hemoglobin Quong Sze's action involves its interaction with other genetic mutations affecting hemoglobin synthesis. The presence of this variant in conjunction with deletions like Southeast Asian double alpha-globin gene deletion results in a more severe clinical phenotype characterized by:

  • Increased hemolysis due to unstable hemoglobin aggregates.
  • Compromised oxygen transport capabilities due to abnormal hemoglobin function .

Data

Patients typically present with symptoms such as fatigue, pallor, and splenomegaly, with laboratory findings indicating low hemoglobin levels and high reticulocyte counts as compensatory responses .

Physical and Chemical Properties Analysis

Physical Properties

Hemoglobin Quong Sze exhibits properties typical of unstable hemoglobins:

  • Solubility: Reduced solubility due to aggregation.
  • Stability: Lower stability compared to normal adult hemoglobin.

Chemical Properties

The chemical properties include:

  • pH Sensitivity: Like other hemoglobins, it may exhibit altered binding affinities for oxygen under different pH conditions.
  • Reactivity: Increased reactivity leading to oxidative stress within erythrocytes due to the presence of unstable aggregates .
Applications

Scientific Uses

Hemoglobin Quong Sze serves critical roles in both clinical diagnostics and genetic counseling:

  • Diagnosis: Molecular analysis is essential for diagnosing thalassemia variants like Hemoglobin Quong Sze, particularly when routine tests fail.
  • Genetic Counseling: Understanding this variant aids in prenatal screening programs and informs families about potential health risks associated with thalassemia disorders .
Molecular Genetics and Pathogenesis of Hb QS

Genetic Mutation Profile: HBA2 c.377T>C (p.Leu126Pro)

Hb QS arises from a single-nucleotide transversion (T>C) at codon 126 of the α2-globin gene (HBA2), resulting in a leucine-to-proline substitution at position 126 of the α-globin chain. This mutation (rs41397847) is classified as pathogenic in ClinVar due to its destabilizing impact on hemoglobin tetramer assembly [5]. Structurally, residue Leu126 resides within the H-helix, a critical region for α1β1 dimer stabilization. Proline’s rigid cyclic structure disrupts this helix, impairing hydrophobic interactions essential for αβ-dimer formation [2] [5].

Table 1: Molecular and Functional Characteristics of Hb QS

PropertyDetail
Variant NameHemoglobin Quong Sze (Hb QS)
HGVS NomenclatureHBA2: c.377T>C (NM_000517.6)
Amino Acid Changep.Leu126Pro (α2-globin chain)
Protein DomainH-helix (α1β1 dimer interface)
Instability MechanismDisrupted helix geometry → Impaired dimerization → Rapid proteasomal degradation
Population Frequency0.00016 (1000 Genomes Project); Higher in Southern Chinese populations

Post-Translational Instability Mechanisms

The Leu→Pro substitution induces profound structural instability via two mechanisms:

  • Thermodynamic Destabilization: Proline disrupts helical hydrogen bonding, increasing unfolding susceptibility.
  • Aggregation-Prone Intermediates: Misfolded α-chains form insoluble aggregates, triggering accelerated ubiquitin-proteasome degradation [5]. Consequently, Hb QS is undetectable in standard hemoglobin electrophoresis due to near-complete intracellular precipitation [2] [8].

Molecular Diagnostics of Hb QS

PCR-RFLP and Amplification Refractory Mutation System (ARMS)

Conventional methods like PCR-RFLP amplify a 339-bp fragment of HBA2, digested with MspI. Hb QS destroys a restriction site, yielding undigested fragments (vs. cleaved wild-type fragments) [4]. ARMS uses allele-specific primers with deliberate mismatches to amplify mutant sequences selectively. A combined ARMS assay simultaneously detects Hb QS and Hb Constant Spring (Hb CS) in a single reaction, improving throughput for non-deletional α-thalassemia screening [4] [6].

Comparative Efficacy of DNA Sequencing vs. Suspension-Array Systems

  • DNA Sequencing: Gold standard for identifying HBA2 c.377T>C. Detects novel mutations but is cost-prohibitive for mass screening [1].
  • Suspension-Array Systems: Multiplex bead-based platforms screen predefined mutations rapidly. In a study of 113,400 individuals, this method identified 521 Hb QS carriers but missed two homozygotes later detected by sequencing due to primer-binding site issues [1].

Table 2: Diagnostic Modalities for Hb QS Detection

MethodSensitivityLimitationsClinical Utility
PCR-RFLP98%False negatives if digestion incompleteModerate-throughput screening
Combine-ARMS>99%Limited to predefined mutationsHigh-throughput, multi-mutant detection
Sanger Sequencing100%High cost, slow turnaroundConfirmatory testing
Suspension-Array95%May miss rare/unanticipated variantsPopulation screening programs

Genotype-Phenotype Correlations in α-Thalassemia

Interaction with SEA Deletion (--SEA/αα)

Compound heterozygosity for Hb QS and the Southeast Asian (SEA) deletion (genotype: --SEA/αQSα) causes non-deletional Hb H disease. This manifests as:

  • Moderate-to-severe hemolytic anemia (Hb: 5.8–9.2 g/dL)
  • Microcytosis (MCV: 53.5–74 fL) and hypochromia (MCH: 15.7–22.8 pg)
  • Hepatosplenomegaly and jaundice necessitating intermittent transfusions [1] [4] [9].The SEA deletion removes two α-genes, while Hb QS impairs expression of the remaining allele. This triple α-globin deficit exacerbates β-globin chain excess, forming cytotoxic β4 tetramers (Hb H) [1] [7].

Compound Heterozygosity with β-Thalassemia

Co-inheritance of Hb QS and β-thalassemia mutations (e.g., IVS-II-654, CD41/42) creates complex α/β chain imbalance:

  • Hb QS/β-thalassemia trait: Presents as microcytic hypochromia with elevated HbA2 (5.2–5.7%), mimicking β-thalassemia minor [1].
  • Triple mutations (--SEA/αQSα + β-thalassemia): Causes severe transfusion-dependent anemia. In one case, Hb dropped to 57 g/L with MCV of 48.8 fL due to combined α- and β-chain deficits [6] [9]. Paradoxically, α-thalassemia ameliorates β-thalassemia severity by reducing globin chain imbalance. However, Hb QS’s instability negates this protective effect, worsening clinical outcomes [6] [9].

Table 3: Clinical Impact of Hb QS Genotypic Combinations

GenotypeClinical PhenotypeHb (g/L)Transfusion DependenceKey Hematological Features
αα/αQSαSilent carrierNormalNoneBorderline low MCV/MCH
--SEA/αQSαHb H disease (moderate-severe)58–92IntermittentHb H inclusions, microcytosis, hepatomegaly
αQSα/αQSαHomozygous: Moderate anemia80–100RareMicrocytosis, elevated HbA2 (4.5–6.0%)
αQSα/β-thalassemiaβ-thalassemia intermedia70–100Variable↑HbA2 (5.2–5.7%), microcytosis
--SEA/αQSα + β-thalassemiaSevere thalassemia<60YesProfound microcytosis, ↑HbF (18–35%)

Properties

CAS Number

137085-32-6

Product Name

hemoglobin Quong Sze

Molecular Formula

C9H8N2O

Synonyms

hemoglobin Quong Sze

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